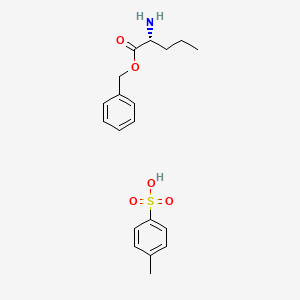

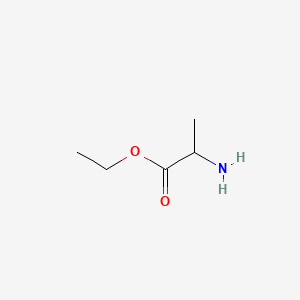

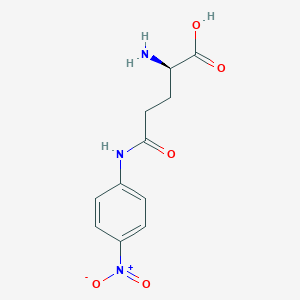

(S)-2-(3-(Furan-2-yl)acrylamido)-4-(methylthio)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

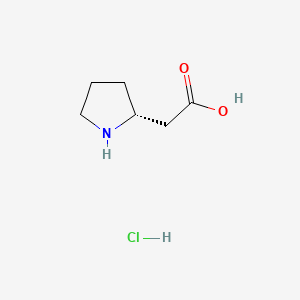

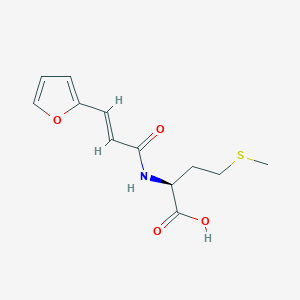

The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .Scientific Research Applications

(S)-FAMB has been widely studied in the scientific community due to its potential therapeutic and biomedical applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases and conditions such as diabetes, Alzheimer’s disease, and cancer. Additionally, (S)-FAMB has been studied for its potential use in drug delivery systems, as it is able to transport drugs across cell membranes.

Mechanism of Action

(S)-FAMB is believed to exert its therapeutic effects through a variety of mechanisms. One of these mechanisms is its ability to modulate the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. Additionally, (S)-FAMB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and to induce the production of anti-inflammatory cytokines, such as interleukin-10.

Biochemical and Physiological Effects

(S)-FAMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are highly reactive molecules that can cause oxidative damage to cells. Additionally, (S)-FAMB has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, and to induce the production of anti-inflammatory cytokines. Furthermore, (S)-FAMB has been shown to inhibit the growth of tumors, and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The use of (S)-FAMB in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy and cost-effective to synthesize in the laboratory. Additionally, (S)-FAMB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various diseases and conditions. However, (S)-FAMB is not always stable in aqueous solutions, and may degrade over time. Additionally, (S)-FAMB is not always soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

Despite its potential therapeutic and biomedical applications, (S)-FAMB has not yet been approved for use in humans or animals. Further research is needed to better understand the mechanism of action and to evaluate the safety and efficacy of (S)-FAMB in clinical trials. Additionally, (S)-FAMB could be used in combination with other compounds to create more effective and targeted treatments for various diseases and conditions. Finally, (S)-FAMB could be used to develop drug delivery systems that are able to transport drugs across cell membranes more effectively.

Synthesis Methods

(S)-FAMB can be synthetically produced in the laboratory by a method known as reductive amination. This method involves the reaction of aldehydes and an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction of the aldehyde and the amine produces a Schiff base, which is then reduced by the reducing agent to form the desired product. This method is a relatively simple and cost-effective way to synthesize (S)-FAMB in the laboratory.

properties

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.